2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with appropriate reagents to form the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenoic acid
- 2-(4-methoxyphenyl)quinoline
- 4-chlorophenyl)(4-methoxyphenyl)methanone
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique pyrazoloquinoline core, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H19ClN4O3 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-9-2-15(3-10-19)13-28-24(31)16-4-11-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-7-5-17(26)6-8-18/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
AFXOPELVFYXARH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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